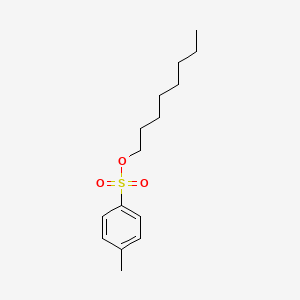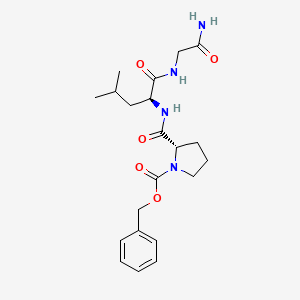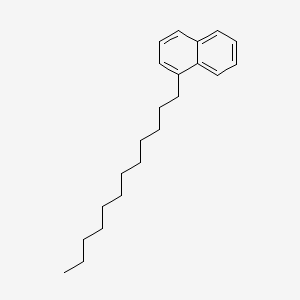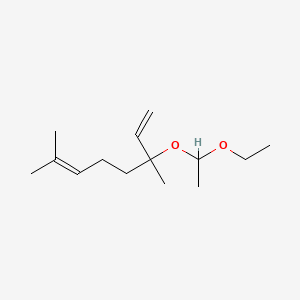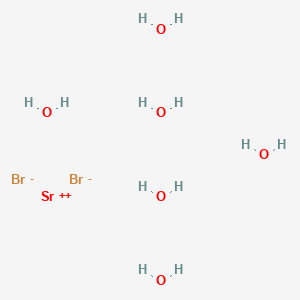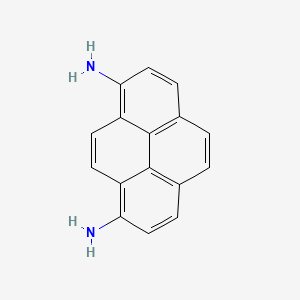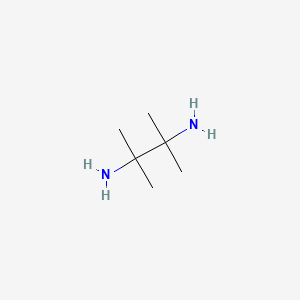
2,3-二甲基丁烷-2,3-二胺
描述
2,3-Dimethylbutane-2,3-diamine is a chemical compound with the molecular formula C6H16N2 . It is also known as 2,3-Diamino-2,3-dimethylbutane .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbutane-2,3-diamine consists of a butane backbone with two methyl groups and two amine groups attached to the second and third carbon atoms . The molecular weight of this compound is approximately 116.205 Da .Physical And Chemical Properties Analysis
2,3-Dimethylbutane-2,3-diamine is a colorless liquid . It has a molecular weight of 116.2046 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学研究应用
Organic Synthesis
2,3-Dimethylbutane-2,3-diamine: is utilized in organic synthesis as a building block for more complex molecules. Its diamine functional groups make it a versatile reagent for forming bonds with various chemical groups, leading to a wide range of synthetic applications .
Catalysis
In catalytic processes, this compound can act as a ligand to stabilize transition metal complexes. These complexes can be catalysts in organic reactions, such as hydrogenation and polymerization, due to the electron-donating properties of the amine groups .
Medicine
This diamine may serve as a precursor in the synthesis of pharmaceuticals. For instance, it can be used to create compounds with potential medicinal properties, such as enzyme inhibitors or receptor agonists .
Industrial Processes
2,3-Dimethylbutane-2,3-diamine: finds applications in industrial processes, particularly in the production of polymers where it can act as a cross-linking agent due to its two amine groups, which can react with various monomers .
Environmental Science
In environmental science, this compound could be investigated for its biodegradability and its impact on ecosystems. Understanding its behavior in the environment is crucial for assessing its safety and managing its use .
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reference material in analytical techniques like NMR, HPLC, or mass spectrometry. This helps in the identification and quantification of substances in complex mixtures .
Materials Science
In materials science, 2,3-Dimethylbutane-2,3-diamine can be explored for the development of new materials. Its ability to interact with other chemicals can lead to the creation of novel composites or coatings with desired properties .
Agricultural Research
The diamine may be used in agricultural research to synthesize new compounds that could act as fertilizers, growth promoters, or pesticides. Its reactivity with various organic and inorganic substances makes it a valuable tool for developing agricultural products .
安全和危害
属性
IUPAC Name |
2,3-dimethylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVLTOGUMLHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902523 | |
| Record name | NoName_3034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutane-2,3-diamine | |
CAS RN |
20485-44-3 | |
| Record name | 2,3-Butanediamione, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the steric bulk of 2,3-Dimethylbutane-2,3-diamine (tmen) influence the structure and properties of its metal complexes compared to less bulky ligands like ethylenediamine (en)?
A1: The presence of twelve peripheral methyl groups in tmen leads to significant steric crowding around the metal center in its complexes. [] This steric effect has several consequences:
- Distorted Geometry: In the case of [Co(tmen)3]3+, the octahedral geometry around the cobalt ion is distorted, with a larger twist angle compared to [Co(en)3]3+. []
- Weaker Ligand Field: The bulky tmen ligand causes a weaker ligand field compared to en, resulting in a shift of ligand-field bands to lower energies by approximately 1700 cm-1 in [Co(tmen)3]3+ compared to [Co(en)3]3+. []
- Modified Redox Potential: The steric bulk also influences the reduction potential. The reduction potential for [Co(tmen)3]3+ is +0.28 V (vs. NHE), significantly higher than the -0.18 V observed for [Co(en)3]3+. []
- Slower Electron Transfer: The self-exchange rate constant (k) for the [Co(tmen)3]3+/2+ couple is significantly lower (8.5 × 10−8 M−1·S−1) compared to its en analog, indicating slower electron transfer kinetics due to steric hindrance. []
Q2: What is the preferred coordination geometry of 2,3-Dimethylbutane-2,3-diamine (tmen) when complexed with nickel(II) ions?
A2: In the crystal structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, tmen coordinates to the nickel(II) ion in a square planar geometry. [] The nickel(II) ion lies on an inversion center and is coordinated by four nitrogen atoms from two symmetry-related tmen ligands. [] This preference for square planar geometry over tetrahedral coordination might be influenced by the steric bulk of the tmen ligand.
Q3: Can you describe an efficient synthetic route for preparing 2,3-Dimethylbutane-2,3-diamine (tmen)?
A3: Yes, tmen can be synthesized in a single step using a modified Mercat reaction. [] This involves the dehydrodimerization of 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable catalyst. This method offers a direct and efficient route compared to multi-step syntheses.
Q4: What are the potential research applications of studying the electron transfer kinetics of complexes like [Co(tmen)3]3+/2+?
A4: Investigating the electron transfer kinetics of these complexes provides insights into the factors affecting electron transfer processes in coordination compounds. [] This knowledge is crucial for various applications, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




